molecular formula C14H18O6 B14574659 3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid CAS No. 61214-97-9

3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid

Cat. No.: B14574659
CAS No.: 61214-97-9
M. Wt: 282.29 g/mol
InChI Key: UDFIMKSZOFJYNT-UHFFFAOYSA-N
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Description

3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid is an organic compound with a complex structure It belongs to the class of aromatic dicarboxylic acids, characterized by the presence of two carboxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, followed by carboxylation. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .

Scientific Research Applications

3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid:

    4,6-Dimethoxy-1,2-benzenedicarboxylic acid: Similar but without the butyl group.

    3-Butyl-1,2-benzenedicarboxylic acid: Lacks the methoxy groups.

Uniqueness

3-Butyl-4,6-dimethoxybenzene-1,2-dicarboxylic acid is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

61214-97-9

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

3-butyl-4,6-dimethoxyphthalic acid

InChI

InChI=1S/C14H18O6/c1-4-5-6-8-9(19-2)7-10(20-3)12(14(17)18)11(8)13(15)16/h7H,4-6H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

UDFIMKSZOFJYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1OC)OC)C(=O)O)C(=O)O

Origin of Product

United States

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